molecular formula C10H8FNO2 B7964263 6-Fluoro-5-methyl-1H-indole-2-carboxylic acid CAS No. 1049685-22-4

6-Fluoro-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B7964263
CAS No.: 1049685-22-4
M. Wt: 193.17 g/mol
InChI Key: VVELWWVPBQYYNW-UHFFFAOYSA-N
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Description

6-Fluoro-5-methyl-1H-indole-2-carboxylic acid ( 1049685-22-4) is an indole-based building block of high interest in medicinal chemistry and antiviral research. With a molecular formula of C 10 H 8 FNO 2 and a molecular weight of 193.17 g/mol, this compound serves as a versatile scaffold for the development of novel therapeutic agents . Recent scientific investigations have identified the indole-2-carboxylic acid core as a promising scaffold for the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . Molecular docking studies and in vitro assays have demonstrated that derivatives of this scaffold can effectively inhibit the strand transfer process of HIV-1 integrase, a critical step in the viral life cycle . The mechanism of action involves the chelation of two Mg 2+ ions within the enzyme's active site via the indole core and the C2 carboxyl group . Subsequent structural optimizations, including substitutions on the indole ring, have been shown to markedly improve the interaction with a hydrophobic cavity near the active site, thereby increasing inhibitory potency and highlighting the potential of this chemical series for further drug discovery efforts . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

6-fluoro-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-2-6-3-9(10(13)14)12-8(6)4-7(5)11/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVELWWVPBQYYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254439
Record name 6-Fluoro-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049685-22-4
Record name 6-Fluoro-5-methyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049685-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research has indicated that indole derivatives, including 6-fluoro-5-methyl-1H-indole-2-carboxylic acid, exhibit promising antimicrobial and anticancer activities. Studies have shown that compounds within this class can inhibit the growth of various cancer cell lines and possess antibacterial properties against certain pathogens .

HIV-1 Integrase Inhibition

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a critical enzyme in the HIV replication cycle. For instance, structural optimizations on related compounds have demonstrated significant inhibitory effects against integrase with IC50 values as low as 0.13 μM . The binding mode analysis revealed that these compounds chelate essential magnesium ions within the active site of integrase, thereby disrupting its function .

Medicinal Applications

The compound is being investigated for its role in drug development, particularly as a scaffold for designing new pharmaceuticals targeting various diseases:

  • Antiviral Agents: The structure of this compound makes it a candidate for developing antiviral drugs targeting HIV and potentially other viruses .
  • Anticancer Drugs: Its ability to inhibit cancer cell proliferation positions it as a promising lead compound for anticancer therapies .

Case Study: Synthesis and Evaluation of Derivatives

A series of derivatives based on this compound were synthesized to evaluate their biological activities. The introduction of various substituents at different positions on the indole ring significantly affected their inhibitory potency against HIV-1 integrase and cancer cell lines .

CompoundIC50 (μM)Target
20a0.13HIV-1 Integrase
17a3.11HIV-1 Integrase
Various DerivativesVariesCancer Cell Lines

Structure–Activity Relationship (SAR)

The SAR studies conducted on these derivatives revealed that modifications at specific positions (C2, C3, and C6) could enhance their biological activity significantly. For example, halogenated substituents at C6 improved binding interactions with viral DNA, leading to increased efficacy against integrase .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in biological processes, leading to modulation of cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Differences vs. Target Compound Reference
5-Fluoro-1H-indole-2-carboxamide F at 5, CONH-aryl at 2 359.12 249–250 Carboxamide vs. carboxylic acid; F at 5
1-Benzyl-5-methyl-1H-indole-2-carboxylic Acid CH3 at 5, benzyl at 1, COOH at 2 265.31 198–199 N1-benzyl substitution; no F
Indole-5-carboxylic Acid COOH at 5 161.15 208–210 No F or CH3; COOH at 5
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic Acid Cl at 6, OCH3 at 5, CH3 at 3, COOH at 2 239.66 - Cl vs. F; OCH3 vs. CH3; additional CH3 at 3
4-Fluoro-1H-indole-2-carboxylic Acid F at 4, COOH at 2 179.15 - F at 4; no CH3

Key Observations :

  • Substituent Position : Fluorine at position 6 (target compound) vs. 4 or 5 (analogues) alters electronic distribution and steric interactions. For example, 5-fluoro derivatives (e.g., ) exhibit distinct NMR shifts (δ 7.0–7.18 ppm for aromatic protons) compared to hypothetical 6-fluoro systems due to altered resonance effects .
  • Functional Groups : Carboxamides (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit lower melting points (~249°C) compared to carboxylic acids, reflecting weaker intermolecular forces .
  • N1-Substitution : 1-Benzyl-5-methyl-1H-indole-2-carboxylic acid () shows reduced polarity due to the benzyl group, lowering its melting point (198°C) relative to unsubstituted indole carboxylic acids .
Physicochemical Properties
  • Solubility : Fluorine and methyl groups likely enhance lipophilicity, reducing aqueous solubility compared to unsubstituted indole-2-carboxylic acids. Esters (e.g., ethyl indole-2-carboxylates in ) are more lipophilic than free acids .

Biological Activity

6-Fluoro-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom at the sixth position and a methyl group at the fifth position of the indole ring. This specific substitution pattern is believed to influence its biological activity significantly.

Indole derivatives, including this compound, are known to interact with various biological targets:

  • Receptor Binding : These compounds often exhibit high affinity for multiple receptors, influencing various physiological processes.
  • Biochemical Pathways : They can modulate several biochemical pathways, impacting cellular signaling and metabolism.
  • Antiviral Activity : Some studies indicate that indole derivatives can inhibit viral replication by targeting viral integrase, an essential enzyme in the lifecycle of viruses such as HIV .

Biological Activities

The biological activities associated with this compound include:

  • Antiviral : Preliminary studies suggest that this compound may act as an integrase inhibitor, potentially useful in HIV treatment .
  • Anticancer : Indole derivatives have shown promise in anticancer applications, with some studies indicating significant cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory and Antimicrobial : Other reported activities include anti-inflammatory and antimicrobial effects, which are common among indole derivatives.

Case Studies

  • HIV Integrase Inhibition :
    • A study demonstrated that indole derivatives could inhibit HIV integrase with varying degrees of potency. The IC50 value for one derivative was reported at 3.11 μM, indicating significant antiviral potential .
  • Cytotoxicity Against Cancer Cells :
    • Research has shown that certain indole derivatives exhibit selective cytotoxicity against cancer cell lines such as Caco-2 and A549. For example, a related compound demonstrated a 35% inhibition rate against A549 cells, highlighting the potential for anticancer applications .

Comparative Analysis

The biological activity of this compound can be compared with other indole derivatives to understand its unique properties better.

CompoundIC50 (μM)Activity Type
This compoundTBDAntiviral/Anticancer
Indole-2-carboxylic acid (derivative)3.11HIV Integrase Inhibitor
Indole derivative (Caco-2)TBDAnticancer

Q & A

Basic: What are the primary synthetic routes for 6-fluoro-5-methyl-1H-indole-2-carboxylic acid?

Answer:
A common method involves modifying indole-2-carboxylic acid scaffolds via electrophilic substitution. For example:

  • Step 1: Introduce fluorine at position 6 using fluorinating agents (e.g., Selectfluor®) under controlled pH (4–6) to avoid over-fluorination .
  • Step 2: Methylation at position 5 via Friedel-Crafts alkylation with methyl iodide and Lewis acids (e.g., AlCl₃) at 60–80°C .
  • Step 3: Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .

Key Considerations:

  • Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • Yield optimization requires inert atmosphere (N₂/Ar) to prevent oxidation of the indole core .

Basic: How can researchers characterize the purity and structure of this compound?

Answer:
Use a multi-technique approach:

  • NMR:
    • ¹H NMR (DMSO-d₆): Look for aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.3–2.5 ppm), and carboxylic acid proton (δ 12.1–12.5 ppm) .
    • ¹³C NMR: Confirm carbonyl (δ ~168 ppm) and quaternary carbons (δ ~140 ppm for fluorinated positions) .
  • HPLC-MS: Purity >95% with ESI-MS m/z = 209.1 [M+H]⁺ .
  • Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:
The 5-methyl group introduces steric hindrance, slowing Suzuki-Miyaura couplings at position 3. Meanwhile, the 6-fluoro substituent electronically deactivates the indole ring, requiring:

  • Catalyst Optimization: Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) to overcome electron deficiency .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of the carboxylic acid moiety .

  • Table: Representative coupling yields with aryl boronic acids:

    Boronic Acid PartnerYield (%)Conditions
    Phenyl6280°C, 12 h
    4-Methoxyphenyl48100°C, 18 h

Note: Methylation at position 5 reduces π-stacking in crystal packing, affecting solid-state reactivity .

Advanced: How can researchers resolve contradictory data in the UV-Vis spectra of this compound?

Answer:
Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or pH-dependent shifts in the carboxylic acid group:

  • pH Titration: Monitor λmax shifts in buffered solutions (pH 2–12). The carboxylic acid (pH < 3) shows λmax ~270 nm, while deprotonated forms (pH > 5) shift to ~290 nm .

  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict excitation energies and validate experimental λmax values .

  • Table: Observed vs. calculated λmax:

    ConditionObserved λmax (nm)Calculated λmax (nm)
    pH 2.0272268
    pH 7.4288285

Recommendation: Use phosphate buffer (pH 7.4) for biological assays to mimic physiological conditions .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions:
    • Temperature: –20°C in amber vials to prevent photodegradation.
    • Humidity: <30% RH; desiccate with silica gel to avoid hydrolysis of the carboxylic acid group .
  • Stability Tests:
    • HPLC Purity: >95% after 6 months under recommended storage .
    • Degradation Products: Trace amounts (<2%) of 6-fluoroindole-2-carboxylic acid detected via LC-MS, likely due to demethylation .

Advanced: What strategies mitigate low solubility of this compound in aqueous media?

Answer:

  • Salt Formation: React with sodium bicarbonate to form water-soluble sodium carboxylate (solubility: 12 mg/mL in H₂O vs. 0.3 mg/mL for free acid) .
  • Co-solvent Systems: Use DMSO/PBS (1:4 v/v) for in vitro assays; maintain DMSO <1% to avoid cytotoxicity .
  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies (t₁/₂ increased from 2.1 to 6.7 h) .

Basic: What spectroscopic techniques differentiate this compound from its positional isomers?

Answer:

  • ¹⁹F NMR: A single peak at δ –115 to –120 ppm (CF₃ external reference) confirms fluorine at position 6. Positional isomers (e.g., 4-fluoro) show distinct shifts .
  • IR Spectroscopy: Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) are characteristic .
  • X-ray Crystallography: Resolves methyl/fluoro substitution patterns unambiguously (e.g., C5–CH₃ bond length: 1.47 Å) .

Advanced: How does the 5-methyl group affect the compound’s pharmacokinetic profile in preclinical models?

Answer:

  • Metabolism: Methylation reduces CYP3A4-mediated oxidation, increasing plasma half-life (t₁/₂ = 3.2 h vs. 1.8 h for unmethylated analog) .

  • Table: Pharmacokinetic parameters in rats (10 mg/kg IV):

    Parameter6-Fluoro-5-methyl6-Fluoro (no methyl)
    AUC₀–∞ (μg·h/mL)45.228.7
    Clearance (mL/min)12.119.8

Implication: The 5-methyl group enhances metabolic stability, making the compound suitable for oral dosing .

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